3-Benzyloxetane-3-carboxylic acid
Description
Chemical Structure and Properties 3-Benzyloxetane-3-carboxylic acid (CAS 1379811-81-0) is a substituted oxetane derivative with the molecular formula C₁₂H₁₃NO₅ and a molecular weight of 251.24 g/mol . It features a strained four-membered oxetane ring substituted at the 3-position with both a benzyloxycarbonyl (Cbz)-protected amino group and a carboxylic acid moiety. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and peptide synthesis as a constrained amino acid analog .
Synthesis The compound is synthesized via stepwise protection of 3-aminooxetane-3-carboxylic acid (CAS 138650-24-5) using benzyl chloroformate (CbzCl) under alkaline conditions. The reaction involves sequential addition of CbzCl to ensure complete protection of the amino group, followed by acidification and purification via flash chromatography .
Applications
Its primary applications include:
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-benzyloxetane-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-10(13)11(7-14-8-11)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
InChI Key |
ZWQSLNACKHYUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
A detailed comparison of key compounds is provided below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Applications |
|---|---|---|---|---|---|
| 3-Benzyloxetane-3-carboxylic acid | C₁₂H₁₃NO₅ | 251.24 | 1379811-81-0 | Benzyloxycarbonyl, carboxylic acid | Peptide synthesis, drug design |
| 3-Aminooxetane-3-carboxylic acid | C₄H₇NO₃ | 133.11 | 138650-24-5 | Amino, carboxylic acid | Precursor for protected amino acids |
| Azetidine-3-carboxylic acid | C₄H₇NO₂ | 117.10 | 36476-78-5 | Azetidine ring, carboxylic acid | Peptidomimetics, constrained amino acid synthesis |
| 3-Ethyloxetane-3-carboxylic Acid | C₆H₁₀O₃ | 130.14 | 28562-61-0 | Ethyl, carboxylic acid | Polymer chemistry, medicinal chemistry |
| 3-Indolecarboxylic acid | C₉H₇NO₂ | 161.16 | 771-50-6 | Indole ring, carboxylic acid | Pharmaceuticals, reference standards |
Reactivity and Stability
- This compound: The Cbz group enhances stability against enzymatic degradation compared to its unprotected counterpart (3-aminooxetane-3-carboxylic acid). The oxetane ring’s moderate strain (less than azetidine) balances reactivity and stability .
- Azetidine-3-carboxylic acid : The smaller azetidine ring exhibits higher ring strain, increasing reactivity in ring-opening reactions but reducing stability in biological systems .
- 3-Ethyloxetane-3-carboxylic Acid: The ethyl group reduces steric hindrance compared to benzyl, improving solubility in non-polar solvents .
Research Findings and Trends
- Synthetic Advancements : Recent methods focus on optimizing Cbz protection steps to improve yields (e.g., sequential CbzCl addition in achieved 66% yield) .
- Drug Development : Oxetane-containing compounds are prioritized in antiviral and anticancer research for their metabolic stability .
- Comparative Studies : Azetidine analogs show faster ring-opening kinetics but lower bioavailability than oxetane derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
